N-Pent-4-enoyl-L-alanine
Description
Structure
3D Structure
Properties
CAS No. |
649719-84-6 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2S)-2-(pent-4-enoylamino)propanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h3,6H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
MPRFKWCPYHWQIS-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCC=C |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC=C |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic routes for N-Pent-4-enoyl-L-alanine, and how can purity be validated?
Q. How is the stereochemical integrity of this compound confirmed post-synthesis?
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies (pH 2–9, 37°C) with periodic sampling. Monitor degradation via UV-Vis spectroscopy (λ=210 nm for enoate conjugation) and quantify by LC-MS. Kinetic modeling (Arrhenius plots) predicts shelf-life .
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Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to study binding affinities and conformational changes. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
Q. What strategies resolve contradictory data in this compound’s metabolic pathways across in vitro vs. in vivo studies?
- Methodology : Use isotopic labeling (¹³C or ²H) to trace metabolites in cell cultures vs. animal models. Combine LC-MS/MS with pathway analysis tools (MetaboAnalyst) to identify species-specific enzyme activity. Replicate findings across multiple models (e.g., murine vs. primate) to isolate confounding variables .
Q. How does this compound’s reactivity vary under photolytic vs. thermal conditions?
- Methodology : Expose the compound to UV light (254 nm) and elevated temperatures (40–80°C). Analyze degradation products via GC-MS and DFT (density functional theory) calculations to map reaction pathways. Compare activation energies (Eyring plots) to determine dominant degradation mechanisms .
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Methodological Frameworks
- Literature Review : Leverage platforms like ResearchGate to identify key researchers and recent publications. Use citation-tracking tools (e.g., Connected Papers) to map interdisciplinary applications .
- Experimental Design : Align objectives with hierarchical research questions (e.g., mechanistic vs. applied studies) as per Table 1 in . For reproducibility, adopt factorial designs to test multiple variables (e.g., pH, temperature) simultaneously .
- Data Validation : Apply Mendelian randomization principles (primary vs. replicated analysis) to confirm causal relationships in biochemical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
